Home > Products > Screening Compounds P98476 > Lasofoxifene hcl
Lasofoxifene hcl -

Lasofoxifene hcl

Catalog Number: EVT-15287019
CAS Number:
Molecular Formula: C32H37NO8
Molecular Weight: 563.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lasofoxifene hydrochloride is a third-generation selective estrogen receptor modulator (SERM) that is primarily used in the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women. It selectively binds to estrogen receptors alpha and beta, exhibiting both estrogenic and antiestrogenic activities depending on the target tissue. Initially developed by Pfizer, it was later marketed as Fablyn after undergoing further research and development in collaboration with Ligand Pharmaceuticals, receiving approval from the European Commission in March 2009 .

Source

Lasofoxifene hydrochloride is derived from a naphthalene structure and belongs to the class of organic compounds known as phenylnaphthalenes. It has been synthesized through various methods, which include coupling reactions involving specific precursors and catalysts .

Classification
  • Type: Small Molecule
  • Drug Category: Selective Estrogen Receptor Modulator
  • Chemical Taxonomy: Phenylnaphthalenes
  • CAS Number: 180915-85-9
  • Molecular Formula: C28H32ClNO2
Synthesis Analysis

The synthesis of lasofoxifene involves several key steps:

  1. Starting Materials: The process typically utilizes 6-methoxy-2-phenyl-1-tetralone as a precursor.
  2. Reagents and Catalysts: The synthesis often employs perfluoro butanesulfonyl fluoride, cuprous chloride, lithium chloride, and iron catalysts under controlled conditions.
  3. Reaction Conditions: The reactions are conducted at temperatures ranging from -30 °C to 40 °C, with specific attention to maintaining mild conditions for high yield .

Technical Details

The synthesis may involve multiple purification steps, including washing with dilute hydrochloric acid and extraction using organic solvents like ethyl acetate. The final product is typically isolated through filtration and evaporation techniques .

Molecular Structure Analysis

Lasofoxifene hydrochloride has a complex molecular structure characterized by a tetrahydronaphthalene core with various substituents:

  • Molecular Weight: 450.02 g/mol
  • Molecular Structure:
    • IUPAC Name: (5R,6S)-6-phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride
    • Structural Formula:
C28H32ClNO2\text{C}_{28}\text{H}_{32}\text{ClNO}_{2}

Data

  • Melting Point: 185 °C (decomposes)
  • Solubility: Soluble in DMSO at concentrations up to 10 mg/mL .
Chemical Reactions Analysis

Lasofoxifene undergoes various chemical reactions during its synthesis and metabolism:

  1. Coupling Reactions: Involves the reaction of naphthalene derivatives with aryl ethers under specific catalytic conditions.
  2. Phase I Metabolism: Primarily involves oxidation via hepatic cytochrome P450 enzymes (CYP3A4, CYP3A5, CYP2D6).
  3. Phase II Metabolism: Includes glucuronidation and sulfation facilitated by UDP-glucuronosyltransferases expressed in the liver and intestines .

Technical Details

The compound's elimination half-life is approximately six days, with primary excretion occurring via fecal routes as metabolites .

Mechanism of Action

Lasofoxifene functions by selectively binding to estrogen receptors located in various tissues such as bone, breast, uterus, liver, and blood vessels. Its mechanism involves:

  1. Estrogenic Activity: Mimics estradiol effects in certain tissues (e.g., bone) to promote bone density.
  2. Antiestrogenic Activity: Acts as an antagonist in other tissues (e.g., breast) to inhibit estrogen-induced proliferation .

Data

Binding assays demonstrate high affinity for both estrogen receptor subtypes (ERα and ERβ), confirming its dual action depending on tissue context .

Physical and Chemical Properties Analysis

Lasofoxifene hydrochloride exhibits distinct physical and chemical properties:

  • Physical State: White to beige powder
  • Storage Temperature: Recommended at 2–8 °C
  • Boiling Point: Approximately 572.4 °C at 760 mmHg
  • Flash Point: 300 °C .

Relevant Data or Analyses

The compound's solubility profile indicates it can be effectively formulated for oral administration due to its solubility in organic solvents like DMSO.

Applications

Lasofoxifene hydrochloride is primarily utilized in clinical settings for:

  • Osteoporosis Treatment: Helps increase bone mineral density in postmenopausal women.
  • Vaginal Atrophy Treatment: Alleviates symptoms associated with estrogen deficiency.

Research continues into its potential applications beyond osteoporosis treatment, exploring its effects on other estrogen-related conditions .

Discovery and Development of Lasofoxifene HCl

Historical Context of Selective Estrogen Receptor Modulators (SERMs)

The development of Selective Estrogen Receptor Modulators (SERMs) represents a paradigm shift in endocrine pharmacology, evolving from non-selective estrogen therapies to agents with tissue-specific activity. The first-generation SERM tamoxifen (approved 1978) demonstrated estrogen receptor antagonism in breast tissue while acting as an agonist in bone, establishing proof-of-concept for differential tissue modulation [1] [6]. Second-generation SERM raloxifene (1997) refined this profile with reduced uterine stimulation while maintaining bone-protective effects, though its limited oral bioavailability highlighted pharmacological challenges [5] [6]. These pioneering molecules established the therapeutic foundation for third-generation SERMs including lasofoxifene, which entered development in the 1990s with enhanced receptor specificity and pharmacokinetic profiles [6] [9].

The quest for an "ideal SERM" drove pharmaceutical innovation throughout the 1990s-2000s, focusing on compounds exhibiting: 1) Anti-estrogenic activity in breast and endometrium; 2) Estrogenic activity in bone and cardiovascular systems; and 3) Improved metabolic stability for oral administration [1]. This pharmacological trifecta culminated in the development of lasofoxifene, which demonstrated exceptional oral bioavailability (terminal half-life ~150 hours) due to structural modifications reducing intestinal glucuronidation—a limitation that plagued earlier SERMs [5].

Table 1: Evolution of SERM Therapeutics with Bone Protection Indications

GenerationRepresentative AgentKey Therapeutic MilestonesLimitations Addressed
FirstTamoxifen (1978)ER+ breast cancer treatment; Bone density preservationUterine stimulation; Hepatocarcinogenicity
SecondRaloxifene (1997)Postmenopausal osteoporosis treatment; Breast cancer preventionLimited bioavailability; Partial uterine activity
ThirdLasofoxifene (2009)Vertebral & non-vertebral fracture reduction; Vaginal atrophyBioavailability; Non-vertebral fracture efficacy

Rational Drug Design Targeting Estrogen Receptor Subtypes

The discovery of estrogen receptor subtypes ERα (1986) and ERβ (1996) revolutionized SERM design by revealing tissue-specific expression patterns. ERα predominates in breast, uterus, and liver, while ERβ localizes to bone, vascular endothelium, and bladder [6] [7]. Lasofoxifene was engineered through structure-activity relationship (SAR) optimization to balance binding affinity between these subtypes, achieving a binding conformation that displaces Helix-12 (H12) in the ligand-binding domain—a critical mechanism for tissue-selective antagonism [5] [7].

Computational approaches including Quantitative Structure-Activity Relationship (QSAR) modeling guided the rational design of lasofoxifene's tetrahydronaphthalene core. Key structural parameters optimized included: 1) Hydrophobic pocket occupancy in the ERα ligand-binding domain; 2) Hydrogen-bonding networks with Arg394, Glu353, and His524 residues; and 3) Side chain topology influencing co-activator recruitment [2] [7]. Molecular dynamics simulations revealed that lasofoxifene induces a distinctive receptor conformation where the dimethylaminoethoxy side chain protrudes from the ligand-binding pocket, sterically hindering H12 positioning and thereby converting the receptor into an antagonistic state specifically in breast tissue [5].

Structural Evolution from Nafoxidine to Lasofoxifene Derivatives

Lasofoxifene's chemical lineage traces directly to the prototypical SERM nafoxidine (1-(2-(p-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride), a first-generation compound with potent anti-estrogenic activity but unacceptable uterine stimulation [3] [6]. The strategic molecular restructuring progressed through three key phases:

  • Core Saturation: Reduction of nafoxidine's naphthalene ring to tetrahydronaphthalene enhanced metabolic stability and reduced planarity, dramatically decreasing intestinal glucuronidation (lasofoxifene bioavailability: ~60% vs nafoxidine: <5%) [5].
  • Phenol Protection: Introduction of pivaloyloxymethyl ether as a pro-drug moiety improved membrane permeability while maintaining metabolic lability for intracellular activation [3].
  • Side Chain Optimization: Replacement of the pyrrolidine group with a dimethylaminoethoxy chain enhanced ERα binding specificity through formation of a critical hydrogen bond with Asp351 [3] [9].

The synthetic breakthrough enabling lasofoxifene production was a Lewis acid-mediated three-component coupling (HfCl₄ catalysis) between 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole, yielding the 3,4,4-triaryl-1-butene precursor in 79% yield [3]. Subsequent iodocarbocyclization and double-bond migration established the tetrahydronaphthalene core with exceptional stereochemical control, representing a 5-step improvement over previous synthetic routes to nafoxidine analogs [3].

Table 2: Structural Evolution from Nafoxidine to Lasofoxifene

Structural FeatureNafoxidineLasofoxifenePharmacological Impact
Core StructureDihydronaphthaleneTetrahydronaphthalene↓ Glucuronidation; ↑ Oral bioavailability
Phenolic ProtectionNonePivaloyloxymethyl ether↑ Membrane permeability; Targeted hydrolysis
Basic Side ChainPyrrolidineDimethylaminoethoxy↑ ERα binding specificity; ↓ Uterine activity
Synthetic Complexity12-step synthesis7-step convergent synthesisScalable manufacturing; Cost efficiency

Key Patent Landscapes and Intellectual Property Strategies

Lasofoxifene's intellectual property journey exemplifies strategic therapeutic repurposing in pharmaceutical development. Initial patents (Pfizer/Ligand Pharmaceuticals, 1992-1996) protected the compound composition (US5484795A) and osteoporosis indications [9]. The critical therapeutic expansion occurred through Duke University's 2016 invention disclosure (US20190015424A1) establishing lasofoxifene's utility in ESR1-mutant breast cancers, based on mechanistic studies demonstrating its unique ability to antagonize Y537S and D538G mutant receptors [9].

Sermonix Pharmaceuticals executed a layered IP strategy following their 2015 acquisition of U.S. rights: 1) Secured exclusive license to Duke's patent estate (2016); 2) Expanded global rights from Ligand (2018); and 3) Obtained method-of-use patents for aromatase-inhibitor resistant cancers without ESR1 mutations (US12023321B2, 2024) [4] [9]. This comprehensive protection created overlapping patent terms extending exclusivity to 2036+ for oncology indications—a 20-year extension beyond the original osteoporosis patents [9].

The global patent landscape reveals strategic geographical differentiation: While EU approval was secured for osteoporosis (2009), the U.S. regulatory strategy pivoted exclusively to oncology indications following the ELAINE trials, reflecting region-specific market exclusivity approaches [9] [10]. This bifurcated strategy maximized commercial potential by aligning with unmet medical needs—osteoporosis treatment in aging European populations versus endocrine-resistant breast cancer in the U.S. oncology market [9].

Table 3: Lasofoxifene Patent Landscape Evolution

Patent FocusKey ClaimsAssigneePriority DateCommercial Significance
Compound CompositionTetrahydronaphthalene derivativesPfizer/Ligand1992-1996Foundation IP for chemical entity
Osteoporosis TreatmentMethods for increasing bone mineral densityPfizer1995-1998EU approval basis (Fablyn®, 2009)
ESR1-Mutant Breast CancerUse in tumors with Y537S/D538G mutationsDuke University2016Clinical trials: ELAINE-1/2 (Phase 2)
AI-Resistant ER+ CancerTreatment independent of ESR1 mutation statusSermonix2023Expanded patient population coverage
Combination TherapyLasofoxifene + CDK4/6 inhibitorsSermonix2020ELAINE-3 (Phase 3) combination strategy

Properties

Product Name

Lasofoxifene hcl

IUPAC Name

2,3-dihydroxybutanedioic acid;6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

Molecular Formula

C32H37NO8

Molecular Weight

563.6 g/mol

InChI

InChI=1S/C28H31NO2.C4H6O6/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;5-1(3(7)8)2(6)4(9)10/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

INEHJXCWEVNEDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.C(C(C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.